molecular formula C17H26N2O3 B8036541 tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate

Cat. No.: B8036541
M. Wt: 306.4 g/mol
InChI Key: WAEKDKQOFBMYSD-UHFFFAOYSA-N
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Description

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate (CAS: 146944-34-5, MFCD07774239) is a carbamate-protected morpholine derivative featuring a benzyl-substituted morpholine core and a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other bioactive agents . Its structure combines a rigid morpholine ring with a benzyl group at the 4-position and a methylcarbamate moiety at the 2-position, which enhances steric and electronic tunability for downstream functionalization.

Properties

IUPAC Name

tert-butyl N-(4-benzylmorpholin-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18(4)15-13-19(10-11-21-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEKDKQOFBMYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride Reduction

  • Substrate : (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.

  • Conditions :

    • NaBH₄ (1.59 g, 42 mmol) in THF/water (9:1 v/v).

    • Temperature: 0°C for 45 minutes.

  • Workup : Acidic hydrolysis (pH 1.5) followed by extraction with ethyl acetate.

  • Yield : 56% after recrystallization.

DIBAH-Mediated Reduction

  • Substrate : t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate.

  • Conditions :

    • DIBAH (1.02 M in toluene) with cyclohexanol as an additive.

    • Temperature: Room temperature for 2 hours.

  • Yield : 81% with >95% diastereomeric excess.

Comparative Table :

Reducing AgentSolventAdditiveYieldDiastereoselectivity
NaBH₄THF/waterNone56%Moderate
DIBAHTolueneCyclohexanol81%High (≥95%)

Phase-Transfer Catalyzed Alkylation

A phase-transfer catalysis (PTC) method is employed for introducing the methyl carbamate group. Key steps include:

  • Substrate : (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.025–0.2 equiv).

  • Alkylating Agent : Methyl sulfate.

  • Base : Potassium hydroxide (2.5 equiv).

  • Solvent : Ethyl acetate.

  • Yield : 78–82% with >90% regioselectivity.

Reaction Optimization :

  • TBAB loading at 0.1 equiv maximizes yield while minimizing byproducts.

  • Elevated temperatures (40–50°C) reduce reaction time from 24 to 8 hours.

Three-Component Coupling for Carbamate Formation

Recent methodologies utilize a three-component coupling strategy involving amines, CO₂, and alkyl halides. This method, reported in Organic Carbamates in Drug Design and Medicinal Chemistry, involves:

  • Reagents :

    • Primary amine (e.g., 4-benzylmorpholin-2-ylmethylamine).

    • CO₂ (1 atm).

    • tert-Butyl bromide.

  • Catalyst System :

    • Cs₂CO₃ (2.0 equiv).

    • Tetrabutylammonium iodide (TBAI, 0.1 equiv).

  • Solvent : Anhydrous DMF at 80°C for 12 hours.

  • Yield : 65–70% after column chromatography.

Advantages :

  • Avoids toxic phosgene derivatives.

  • Scalable to gram quantities without loss of efficiency.

One-Pot Synthesis via Acyl Azide Rearrangement

A modified Curtius rearrangement enables one-pot synthesis of tert-butyl carbamates. Lebel’s protocol outlines:

  • Acyl Azide Formation :

    • Carboxylic acid derivative + di-tert-butyl dicarbonate (Boc₂O) + sodium azide (NaN₃).

  • Rearrangement :

    • Catalyzed by Zn(OTf)₂ (5 mol%) at 100°C for 6 hours.

  • Trapping :

    • tert-Butanol (t-BuOH) added to capture the isocyanate intermediate.

  • Yield : 60–65% with >98% purity.

Stereoselective Synthesis Using Chiral Auxiliaries

Chiral auxiliaries such as (S)-proline derivatives ensure enantiomeric purity. A representative procedure includes:

  • Chiral Induction :

    • (S)-Proline tert-butyl ester coordinates to the morpholine nitrogen.

  • Alkylation :

    • Methyl iodide (2.0 equiv) in THF at −78°C.

  • Deprotection :

    • HCl/dioxane removes the Boc group.

  • Yield : 75% with 99% ee .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium azide, thiols, dimethylformamide as a solvent.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.40 g/mol. It features a tert-butyl group, a benzyl group attached to a morpholine ring, and a carbamate functional group. Its CAS number is 146944-34-5, and it has been characterized for its unique structural properties that influence its reactivity and interactions with biological targets.

Organic Synthesis

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate serves as a versatile building block in organic synthesis. It is used in various chemical reactions, including:

  • Formation of Morpholine Derivatives : The synthesis often begins with the formation of the morpholine ring, followed by the introduction of the benzyl group through nucleophilic substitution reactions.
  • Carbamate Formation : The final step typically involves reacting the benzylmorpholine derivative with tert-butyl chloroformate to yield the carbamate.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Notable applications include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications.
  • Binding Affinity Studies : Interaction studies focus on its binding with biological targets such as enzymes and receptors, utilizing techniques like molecular docking simulations to elucidate its mechanism of action.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective effects against amyloid beta toxicity in astrocytes, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Organic SynthesisBuilding block for various chemical reactionsUsed in synthesizing morpholine derivatives
Biological ActivityEnzyme inhibition and binding affinity studiesSignificant inhibition observed in specific pathways
Medicinal ChemistryPotential therapeutic applicationsNeuroprotective effects against Aβ toxicity

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of this compound against amyloid beta-induced toxicity in astrocytes. Results indicated that the compound reduced levels of TNF-α and free radicals, suggesting a potential role in neuroprotection. However, further investigation is needed to assess bioavailability and efficacy in vivo compared to standard treatments like galantamine .

Case Study 2: Enzyme Interaction

Another research focused on the enzyme inhibition capabilities of this compound. Through enzyme kinetics assays, the compound demonstrated significant binding affinity towards specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal activity.

Comparison with Similar Compounds

Structural Analogues

The structural and functional similarities of tert-butyl (4-benzylmorpholin-2-yl)(methyl)carbamate to related carbamate-protected morpholine and piperidine derivatives are summarized below:

Compound Name CAS Number Molecular Formula Key Structural Features Reference
tert-Butyl (4-benzylmorpholin-2-yl)methylcarbamate 146944-34-5 C₁₈H₂₆N₂O₃ 4-Benzylmorpholine core; Boc-protected methylcarbamate at C2
tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate (6g) N/A C₁₈H₂₈N₂O₃ Stereospecific (2R,3S) configuration; additional methyl group at C3
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate 1174913-80-4 C₁₂H₂₄N₂O₃ Methyl group directly attached to morpholine nitrogen; simplified benzyl-free scaffold
tert-Butyl ((1-benzyl-4-methylpiperidin-4-yl)methyl)carbamate 1345728-58-6 C₂₀H₃₀N₂O₂ Piperidine ring instead of morpholine; quaternary methyl group at C4

Key Observations :

  • Stereochemistry: Compound 6g () exhibits enantioselective synthesis (2R,3S configuration), which can significantly influence biological activity compared to the non-specified stereochemistry of the target compound .
Physicochemical Properties
Property This compound Compound 6g () tert-Butyl methyl(morpholin-2-ylmethyl)carbamate ()
1H NMR (CDCl₃) Not reported δ 0.89 (d, J=6.5 Hz, 3H, CH₃), 7.17–7.28 (m, 5H, Ar-H) Not reported
13C NMR Not reported δ 28.4 (Boc CH₃), 127.0–138.8 (Ar-C) Not reported
Optical Activity Not specified [α]D²⁸ = +26° (c=1.0, CHCl₃) Not reported
Solubility Likely moderate in organic solvents (e.g., CH₂Cl₂) Soluble in methanol, ethyl acetate Predicted high solubility due to reduced steric hindrance

Insights :

  • The benzyl group in the target compound and 6g contributes to aromatic stacking interactions in NMR spectra (δ 7.17–7.28 ppm) .
  • The stereospecific methyl group in 6g results in distinct diastereotopic splitting (δ 0.89 ppm, d) .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate?

Synthesis typically involves multi-step protocols with transition-metal catalysis. For example, a three-step procedure under nitrogen atmosphere using Pd₂(dba)₃ and BINAP in toluene can yield intermediates with high regioselectivity . Key parameters include:

  • Catalyst loading : 5–10 mol% Pd₂(dba)₃ for cross-coupling reactions.
  • Temperature : Reactions often proceed at 80–110°C, monitored by TLC or HPLC.
  • Workup : Neutralization with NH₄Cl and extraction with ethyl acetate/water mixtures improves purity .

Q. How can the purity of this compound be validated after synthesis?

Use orthogonal analytical methods:

  • HPLC : C18 reverse-phase column, acetonitrile/water gradient (80:20 to 95:5), UV detection at 254 nm.
  • NMR : Confirm absence of residual solvents (e.g., toluene or ethanol) in 1^1H NMR (δ 1.3–1.5 ppm for tert-butyl group) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts .

Q. What safety precautions are critical during handling?

  • Ventilation : Use fume hoods due to potential release of carbon monoxide/nitrogen oxides during decomposition .
  • PPE : Nitrile gloves, lab coat, and safety goggles. For spills, adsorb with dry sand or alcohol-resistant foam .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of tert-butyl carbamates in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed couplings:

  • Mechanistic Insight : Analyze electron density maps to identify nucleophilic/electrophilic sites on the morpholine ring.
  • Solvent Effects : Simulate toluene or THF solvent interactions using the SMD solvation model .
  • Validation : Compare computed activation energies with experimental yields to refine synthetic routes .

Q. How can conflicting NMR and X-ray crystallography data for this compound be resolved?

Contradictions may arise from dynamic conformational changes in solution vs. solid state:

  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., –40°C to 25°C) to detect restricted rotation of the benzyl group .
  • Crystallography : Use SHELXL for structure refinement. Key parameters:
    • Data collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.
    • Twinned crystals : Apply HKLF 5 format in SHELXL to model twin domains .

Q. What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?

  • Acid Sensitivity : Avoid HCl/MeOH for acid-labile substrates; use TFA/DCM (1:4) at 0°C for controlled deprotection .
  • Byproduct Analysis : Monitor Boc removal via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
  • Alternative Protecting Groups : Compare with Fmoc or Alloc groups for pH-dependent deprotection in complex syntheses .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

  • Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Theoretical Models : Use MarvinSketch or ACD/Labs with corrections for morpholine’s polarity.
  • Resolution : Adjust atomic contribution parameters for tertiary amines in predictive algorithms .

Q. Why might LC-MS data show multiple peaks for a single batch?

  • Tautomerism : The morpholine ring may adopt chair or boat conformations, detectable via ion mobility spectrometry.
  • Degradation : Hydrolysis products (e.g., tert-butanol) form under humid conditions; confirm via stability studies (40°C/75% RH for 14 days) .

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